molecular formula C6H9NO3 B14666888 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- CAS No. 40784-20-1

3-Isoxazolidinone, 2-(2,3-epoxypropyl)-

Cat. No.: B14666888
CAS No.: 40784-20-1
M. Wt: 143.14 g/mol
InChI Key: ACVFZDKKWCHRGF-UHFFFAOYSA-N
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Description

3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is a chemical compound that belongs to the class of isoxazolidinones. This compound is characterized by the presence of an isoxazolidinone ring and an epoxypropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves several synthetic routes. One common method includes the reaction of an appropriate isoxazolidinone precursor with an epoxide compound under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolidinone, 2-(2,3-epoxypropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- .

Scientific Research Applications

3-Isoxazolidinone, 2-(2,3-epoxypropyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
  • 2-(2,5-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
  • Clomazone

Uniqueness

3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is unique due to its epoxypropyl group, which imparts distinct reactivity and properties compared to other isoxazolidinone derivatives. This unique feature makes it valuable in specific applications where the reactivity of the epoxy group is advantageous .

Properties

CAS No.

40784-20-1

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-(oxiran-2-ylmethyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C6H9NO3/c8-6-1-2-10-7(6)3-5-4-9-5/h5H,1-4H2

InChI Key

ACVFZDKKWCHRGF-UHFFFAOYSA-N

Canonical SMILES

C1CON(C1=O)CC2CO2

Origin of Product

United States

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